molecular formula C15H14N2O4S B2935911 Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate CAS No. 400078-73-1

Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate

Cat. No.: B2935911
CAS No.: 400078-73-1
M. Wt: 318.35
InChI Key: FWXNYNPDKKRPFC-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate is a functionalized thiophene derivative designed for pharmaceutical and medicinal chemistry research. This compound serves as a versatile building block for the synthesis of complex heterocyclic systems, particularly in the exploration of novel thienopyrimidine derivatives . Such structures are of significant interest in drug discovery, with documented applications in the development of kinase inhibitors for investigating dysfunctional cell signaling pathways in oncology . Compounds within this class have also been utilized in research focused on calcium receptor antagonists, transglutaminase inhibitors, and peptidase IV inhibitors, highlighting their broad utility across multiple therapeutic areas . The structure features a benzoylaminoacetyl side chain, which may influence its binding affinity and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. As with all reagents in this category, it is supplied For Research Use Only and is strictly intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

methyl 3-[(2-benzamidoacetyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-21-15(20)13-11(7-8-22-13)17-12(18)9-16-14(19)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXNYNPDKKRPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819146
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring followed by the introduction of the benzoylamino and acetyl groups. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of thiophene derivatives with benzoyl chloride and acetyl chloride in the presence of a base such as triethylamine.

  • Amide Formation:

  • Esterification: The final step involves esterification of the carboxylic acid group using methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure product quality and yield. Purification steps, including recrystallization and chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Alcohols.

  • Substitution Products: Substituted thiophenes.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate exerts its effects involves its interaction with specific molecular targets. The thiophene ring can bind to enzymes and receptors, modulating their activity. The benzoylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound shares core features with several analogs:

  • Thiophene/benzothiophene backbone : Similar to compounds in , and 6, which feature tetrahydrobenzo[b]thiophene or benzothiophene cores.
  • Ester functionalities: Common in sulfonylurea pesticides () and amino acid derivatives (), influencing solubility and reactivity.
Table 1: Key Structural Features and Physical Properties
Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Functional Groups (IR/NMR) Reference
Target Compound Thiophene Benzoylamino-acetyl, methyl ester N/A N/A C=O (ester, amide), NH (amide) N/A
Compound 2 () Tetrahydrobenzothiophene Cyclohexenyl, phenyl 223–226 67 C=O (1720 cm⁻¹), C-O (1270 cm⁻¹)
Compound 6o () Tetrahydrobenzothiophene Ethoxy, 4-hydroxyphenyl N/A 22 NH (3350 cm⁻¹), C=O (1705 cm⁻¹)
Methyl 5-amino-1-benzothiophene-2-carboxylate () Benzothiophene Amino, methyl ester N/A N/A NH₂ (3450 cm⁻¹), C=O (1680 cm⁻¹)

Physicochemical Properties

  • Melting Points: Benzoylamino-containing analogs () exhibit higher melting points (187–255°C) due to strong intermolecular hydrogen bonding, suggesting the target compound may similarly exhibit elevated thermal stability .

Research Findings and Data Gaps

  • Spectroscopic Data : The target compound’s NMR and IR spectra would likely mirror analogs, with peaks for amide NH (~3350 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
  • Biological Data: No direct evidence exists for the target compound’s bioactivity, but benzoylamino groups in correlate with protease inhibition, suggesting possible therapeutic applications .

Biological Activity

Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate, a derivative of thiophene, has garnered significant attention in medicinal chemistry due to its diverse biological activities. Thiophene derivatives are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₃N₂O₃S
  • Molecular Weight : 293.33 g/mol
  • SMILES Notation : O=C(NC(=O)C1=CC=CS1)C(C)C

The structure features a thiophene ring that is pivotal in its biological interactions.

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of thiophene derivatives. This compound has demonstrated cytotoxic effects on various cancer cell lines. A notable study showed that compounds similar to this derivative induced apoptosis in acute lymphoblastic leukemia (ALL) cells through intrinsic pathways, characterized by:

  • Phosphatidylserine externalization
  • Reactive oxygen species (ROS) generation
  • Mitochondrial depolarization

These mechanisms suggest that the compound effectively triggers programmed cell death in malignant cells, making it a candidate for further development in cancer therapeutics .

2. Anti-Inflammatory Properties

Thiophene derivatives are also recognized for their anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases .

3. Antimicrobial Activity

The compound exhibits promising antimicrobial activity against a range of pathogens. Studies have reported that thiophene derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Case Studies and Research Findings

StudyFindings
Swain et al. (2023)Demonstrated cytotoxicity on ALL cell lines with mechanisms involving apoptosis .
PMC Study (2018)Reviewed the therapeutic importance of thiophene derivatives, highlighting their anti-inflammatory and antimicrobial properties .
Matrix Scientific DataProvided cataloging of various thiophene compounds, emphasizing their biological relevance .

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